molecular formula C11H11N3O2 B1429679 2-Ethyl-6-nitroquinolin-4-amine CAS No. 1388727-03-4

2-Ethyl-6-nitroquinolin-4-amine

Cat. No. B1429679
M. Wt: 217.22 g/mol
InChI Key: ZPLJJBCBWSWICA-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitroquinolin-4-amine is a chemical compound with the CAS Number: 1388727-03-4 . It has a molecular weight of 217.23 and its IUPAC name is 2-ethyl-6-nitroquinolin-4-amine .


Molecular Structure Analysis

The InChI code for 2-Ethyl-6-nitroquinolin-4-amine is 1S/C11H11N3O2/c1-2-7-5-10 (12)9-6-8 (14 (15)16)3-4-11 (9)13-7/h3-6H,2H2,1H3, (H2,12,13) . This indicates that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

2-Ethyl-6-nitroquinolin-4-amine is a powder that is stored at room temperature . Its molecular weight is 217.23 .

Scientific Research Applications

Mechanism and Products of Amination

In a study focusing on the Chichibabin amination of quinoline and some nitroquinolines, it was found that quinoline can be transformed into 2-aminoquinoline or 4-aminoquinoline, depending on the specific conditions of the reaction. This process involves treating quinoline with a combination of potassium amide, liquid ammonia, and potassium permanganate at varying temperatures. Notably, the amination of 3-nitroquinoline exclusively yields 4-amino-3-nitroquinoline under certain conditions, demonstrating the specificity of this reaction in producing distinct aminated quinoline derivatives (Tondys, Plas, & Woźniak, 1985).

Antimicrobial Properties of Quinoline Derivatives

Research on the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids revealed the creation of derivatives with significant antibacterial activity. These compounds were synthesized using ethyl esters of specific acrylie acids and underwent reactions under mild conditions with various anilines to form secondary enamines. The high antibacterial activity observed in these derivatives demonstrates the potential of nitroquinoline compounds in the development of antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).

Synthesis and Characterization of Nitroquinoline Derivatives

A study on the synthesis and characterization of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines outlined a high-yield, three-step procedure starting from 4-methylquinolin-2-ol. This process involved nitration, chlorination, and subsequent amination. The aminated products and intermediates were extensively characterized, showcasing the detailed approach to understanding the chemical nature of these materials (Heiskell, Rudd, Penn, & Kautz, 2005).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Quinoline derivatives, such as 2-Ethyl-6-nitroquinolin-4-amine, have potential applications in various fields including medicinal chemistry . They are being studied for their potential biological and pharmaceutical activities .

properties

IUPAC Name

2-ethyl-6-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLJJBCBWSWICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-nitroquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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